REACTION_CXSMILES
|
COC1C(SC#N)=CC(C)=C(O)C=1.COC(=O)C[O:18][C:19]1[CH:24]=[C:23]([CH3:25])[C:22]([S:26][C:27]#[N:28])=[CH:21][C:20]=1[CH3:29]>>[CH3:29][C:20]1[CH:21]=[C:22]([S:26][C:27]#[N:28])[C:23]([CH3:25])=[CH:24][C:19]=1[OH:18]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)O)C)SC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C=C(C(=C1)C)SC#N)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)SC#N)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |